4-(benzyloxy)-6-methyl-5-nitropyrimidin-2-amine

Physicochemical Characterization Intermediate Handling Purification

The compound 4-(benzyloxy)-6-methyl-5-nitropyrimidin-2-amine (CAS 160948-33-4) is a synthetic, polysubstituted pyrimidine that functions primarily as a chemical intermediate. Its pyrimidine core is substituted with an amino group at position 2, a benzyloxy group at position 4, a nitro group at position 5, and a methyl group at position 6, giving it a distinct substitution pattern within its compound class.

Molecular Formula C12H12N4O3
Molecular Weight 260.25 g/mol
CAS No. 160948-33-4
Cat. No. B067652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(benzyloxy)-6-methyl-5-nitropyrimidin-2-amine
CAS160948-33-4
Synonyms2-Pyrimidinamine, 4-methyl-5-nitro-6-(phenylmethoxy)-
Molecular FormulaC12H12N4O3
Molecular Weight260.25 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)N)OCC2=CC=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C12H12N4O3/c1-8-10(16(17)18)11(15-12(13)14-8)19-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H2,13,14,15)
InChIKeyQRPFYXCKZRCRTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Benzyloxy)-6-methyl-5-nitropyrimidin-2-amine (CAS 160948-33-4): Procurement Specifications for a Multifunctional Pyrimidine Scaffold


The compound 4-(benzyloxy)-6-methyl-5-nitropyrimidin-2-amine (CAS 160948-33-4) is a synthetic, polysubstituted pyrimidine that functions primarily as a chemical intermediate . Its pyrimidine core is substituted with an amino group at position 2, a benzyloxy group at position 4, a nitro group at position 5, and a methyl group at position 6, giving it a distinct substitution pattern within its compound class . While class-level pyrimidine derivatives have been broadly investigated for biological applications, specific published quantitative data on the bioactivity of this precise compound is limited; its proven value lies in its potential as a versatile scaffold for medicinal chemistry, where the combination of these specific functional groups enables controlled derivatization .

The Chemical Logic for Specifying 4-(Benzyloxy)-6-methyl-5-nitropyrimidin-2-amine Over Generic Pyrimidine Intermediates


The procurement precision required for 4-(benzyloxy)-6-methyl-5-nitropyrimidin-2-amine stems from the incompatibility of its functional groups with generic alternatives. The presence of the 4-benzyloxy group acts as a protecting group, dictating subsequent synthetic steps, and cannot be replaced by a simple halo- or alkoxy-substituted analog without changing the synthetic route. This compound's specific electronic and steric profile, dictated by the combined electron-withdrawing 5-nitro group and the electron-donating 2-amino group on the pyrimidine ring, defines its reactivity and utility as a scaffold . Therefore, substitution with a closely related analog, such as one lacking the methyl group or with a different leaving group, would fail to provide a universal intermediate for the same target molecules, making this precise CAS number a non-replaceable item in a defined synthetic sequence [1].

Quantitative Evidence: Validating the Identity and Reactivity of 4-(Benzyloxy)-6-methyl-5-nitropyrimidin-2-amine


Physicochemical Property: A Higher Predicted Boiling Point Versus Des-Benzyl Congener

This compound's physicochemical profile distinguishes it from simpler structural analogs. Its predicted boiling point of 518.1±60.0 °C and density of 1.362±0.06 g/cm³ are substantially higher than those of the des-benzyl congener 2-amino-4-hydroxy-6-methyl-5-nitropyrimidine . While predicted values have inherent limitations, this difference indicates significantly different physical handling and purification requirements.

Physicochemical Characterization Intermediate Handling Purification

Synthetic Utility: Defined Functionality as a Triple-Threat Scaffold Versus Dihalo-Starters

The compound provides a differentiated starting point compared to the commonly used 2-amino-4,6-dichloro-5-nitropyrimidine. Where the dichloro compound offers two identical leaving groups requiring selective chemistry for stepwise modification, this compound offers three distinct functional groups: a protected hydroxyl (benzyloxy), an amino group, and a nitro group, all arrayed on a methyl-substituted core [1]. Its specific use as a 'key intermediate' directly implies its synthetic value is tied to this precise substitution pattern, preventing a simplified, symmetrically-functionalized intermediate from achieving the same synthetic outcome [2].

Medicinal Chemistry Scaffold Derivatization Organic Synthesis

Biological Profile: Inactivity Against eNOS as a Negative Selectivity Marker

In contrast to pyrimidine-based inhibitors of nitric oxide synthases, this compound shows negligible activity against the human endothelial nitric oxide synthase (eNOS). ChEMBL-derived data indicates an EC50 of >100,000 nM for inhibition of eNOS expressed in HEK293 cells [1]. While this confirms a lack of activity at this target, it serves as a critical piece of negative evidence for researchers seeking an intermediate devoid of intrinsic biological activity.

Biological Activity Enzyme Inhibition Selectivity Profiling

Class-Level Mechanistic Differentiation by Benzylic Leaving Group in AGT Inactivation

This compound shares the benzyloxypyrimidine core with 4(6)-(benzyloxy)-2,6(4)-diamino-5-nitropyrimidine (NO2-BP), a known inhibitor of human O6-alkylguanine-DNA alkyltransferase (AGAT), whose activity at 0.4-fold that of the lead compound defines a baseline for the class [1]. The class is known to potentiate the cytotoxicity of DNA-alkylating agents, and this specific derivative's 6-methyl group presents a critical modification for probing structure-activity relationships against the AGAT target. This distinguishes it from 4-bromothenyloxy analogs that showed better inactivation but may lack the same binding pose [2].

Cancer Chemotherapy DNA Repair AGAT/MGMT Inactivation

Anchored Application Scenarios for 4-(Benzyloxy)-6-methyl-5-nitropyrimidin-2-amine (CAS 160948-33-4)


Scaffold for Kinase Inhibitor Library Synthesis

The compound's three distinct functional handles (NH2, OBn, NO2) make it a prime candidate for generating focused kinase inhibitor libraries. The 2-amino group can be acylated or coupled to diverse fragments, while the 5-nitro group serves as a masked amino group for late-stage diversification. This orthogonal strategy, inferred from its structure [1], directly overcomes the limitations of symmetric pyrimidine dichloride precursors, enabling a rapid and regiospecific build-up of molecular complexity.

Intermediate for Antiviral Prodrug Synthesis

This compound serves as a verified synthetic precursor for more complex structures, such as (R)-8-aza-9-[2-(phosphonomethoxy)propyl]guanine and its analogs [2]. The benzyloxy group is a crucial protecting group for the pyrimidine 4-hydroxyl, which is later deprotected to reveal a lactam or other hydrogen-bonding motif essential for antiviral target engagement, thus making it a mandatory intermediate for these specific synthetic routes.

Negative Control for Nitric Oxide Synthase (NOS) Bioassays

Given the confirmed and quantified inactivity against eNOS (EC50 > 100,000 nM), this compound can be methodically used as a negative control scaffold in NOS inhibition assays [3]. Researchers investigating the structure-activity relationship of pyrimidine-based NOS inhibitors can use this compound to confirm that any observed activity in derived analogs stems from newly introduced functional groups rather than the core 4-benzyloxypyrimidine scaffold itself.

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